molecular formula C15H12N2O3S3 B14462531 5-(3-Methyl-4-phenylthiazol-2(3H)-ylidene)-4-oxo-2-thioxothiazolidin-3-acetic acid CAS No. 68901-07-5

5-(3-Methyl-4-phenylthiazol-2(3H)-ylidene)-4-oxo-2-thioxothiazolidin-3-acetic acid

Cat. No.: B14462531
CAS No.: 68901-07-5
M. Wt: 364.5 g/mol
InChI Key: NGCHMQBCOUHPJH-WYMLVPIESA-N
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Description

5-(3-Methyl-4-phenylthiazol-2(3H)-ylidene)-4-oxo-2-thioxothiazolidin-3-acetic acid is a complex organic compound that features a thiazole ring, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Methyl-4-phenylthiazol-2(3H)-ylidene)-4-oxo-2-thioxothiazolidin-3-acetic acid typically involves multi-step organic reactions. One common method includes the condensation of 3-methyl-4-phenylthiazol-2-amine with a suitable aldehyde, followed by cyclization and oxidation steps. The reaction conditions often require the use of catalysts, such as acids or bases, and may involve heating under reflux .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices. Green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are also being explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-(3-Methyl-4-phenylthiazol-2(3H)-ylidene)-4-oxo-2-thioxothiazolidin-3-acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

5-(3-Methyl-4-phenylthiazol-2(3H)-ylidene)-4-oxo-2-thioxothiazolidin-3-acetic acid has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 5-(3-Methyl-4-phenylthiazol-2(3H)-ylidene)-4-oxo-2-thioxothiazolidin-3-acetic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects .

Properties

CAS No.

68901-07-5

Molecular Formula

C15H12N2O3S3

Molecular Weight

364.5 g/mol

IUPAC Name

2-[(5E)-5-(3-methyl-4-phenyl-1,3-thiazol-2-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid

InChI

InChI=1S/C15H12N2O3S3/c1-16-10(9-5-3-2-4-6-9)8-22-14(16)12-13(20)17(7-11(18)19)15(21)23-12/h2-6,8H,7H2,1H3,(H,18,19)/b14-12+

InChI Key

NGCHMQBCOUHPJH-WYMLVPIESA-N

Isomeric SMILES

CN\1C(=CS/C1=C/2\C(=O)N(C(=S)S2)CC(=O)O)C3=CC=CC=C3

Canonical SMILES

CN1C(=CSC1=C2C(=O)N(C(=S)S2)CC(=O)O)C3=CC=CC=C3

Origin of Product

United States

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